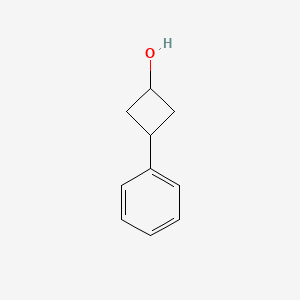

3-phenylcyclobutanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLLZEOPEKUXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311740, DTXSID701315382 | |

| Record name | trans-3-Phenylcyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenylcyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92243-56-6, 150639-16-0, 150639-15-9 | |

| Record name | 3-Phenylcyclobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92243-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-3-Phenylcyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenylcyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1s,3s)-3-phenylcyclobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,3r)-3-phenylcyclobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Stereoselective Synthesis of cis- and trans-3-Phenylcyclobutanol

Abstract

Cyclobutane rings are privileged structural motifs in medicinal chemistry, offering a rigid scaffold that can precisely orient substituents in three-dimensional space.[1][2] The 3-phenylcyclobutanol isomers, in particular, serve as valuable building blocks for more complex bioactive molecules. The stereocontrolled synthesis of the cis and trans diastereomers is a critical challenge that requires a nuanced understanding of reaction mechanisms and stereoelectronics. This guide provides a comprehensive, field-proven overview of the primary synthetic strategies for accessing both cis- and trans-3-phenylcyclobutanol, moving beyond simple protocols to explain the fundamental principles that ensure success and reproducibility. We will focus on the most reliable and scalable pathway: the stereoselective reduction of a common precursor, 3-phenylcyclobutanone, and the subsequent stereochemical inversion to access the less favored isomer.

The Cornerstone Precursor: Synthesis of 3-Phenylcyclobutanone

A robust synthetic strategy hinges on a reliable supply of a key intermediate. For the synthesis of both this compound isomers, 3-phenylcyclobutanone is the ideal precursor.[3] Its synthesis can be efficiently achieved via a [2+2] cycloaddition followed by hydrolysis, a method adapted from the work of Ghosez and coworkers.[4] This approach provides a solid foundation for the subsequent stereoselective transformations.

Experimental Protocol: Synthesis of 3-Phenylcyclobutanone

-

Activation and Cycloaddition: To a solution of styrene (1.0 equiv) and N,N-dimethylacetamide (2.5 equiv) in 1,2-dichloroethane, trifluoromethanesulfonic anhydride (1.2 equiv) is added dropwise at 0 °C. The mixture is stirred for 30 minutes, allowing for the formation of a keteniminium salt.

-

Hydrolysis: Water (5.0 equiv) is added to the reaction mixture, which is then stirred vigorously at room temperature for 12-18 hours to effect hydrolysis of the cycloadduct.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 3-phenylcyclobutanone as a solid.[4]

Synthesis of cis-3-Phenylcyclobutanol: A Study in Steric Control

The direct synthesis of cis-3-phenylcyclobutanol is achieved through the hydride reduction of 3-phenylcyclobutanone. The high diastereoselectivity of this reaction is not accidental; it is governed by well-understood stereoelectronic principles, primarily torsional strain, as described by the Felkin-Anh model.[5]

Mechanistic Insight: The Rationale for cis-Selectivity

The cyclobutane ring is not planar and exists in a puckered conformation. The bulky phenyl group preferentially occupies an equatorial position to minimize steric hindrance. When a hydride reagent approaches the carbonyl, it can attack from two faces:

-

syn-facial attack: The hydride approaches from the same face as the phenyl group.

-

anti-facial attack: The hydride approaches from the opposite face of the phenyl group.

Computational and experimental data confirm that the anti-facial attack is significantly favored.[5] This preference minimizes torsional strain between the approaching nucleophile and the adjacent C-H bonds on the ring. The anti-facial attack places the incoming hydride on the opposite side of the phenyl group, leading directly to the formation of the cis-alcohol, where the phenyl and hydroxyl groups are on the same side of the ring relative to the plane. The use of sterically demanding hydride reagents (e.g., L-Selectride) can further enhance this selectivity compared to less bulky reagents like sodium borohydride (NaBH₄).[5]

Diagram: Stereoselective Reduction to cis-3-Phenylcyclobutanol

Caption: Preferential anti-facial hydride attack leads to the major cis-isomer.

Experimental Protocol: Synthesis of cis-3-Phenylcyclobutanol

-

Dissolution: 3-Phenylcyclobutanone (1.0 equiv) is dissolved in methanol or ethanol in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Reduction: Sodium borohydride (NaBH₄, 1.5 equiv) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until all the starting ketone is consumed (typically 1-2 hours).

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of acetone, followed by water. The solvent is removed under reduced pressure. The aqueous residue is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by silica gel chromatography to yield pure cis-3-phenylcyclobutanol.

Synthesis of trans-3-Phenylcyclobutanol: The Art of Stereochemical Inversion

Direct reduction of 3-phenylcyclobutanone overwhelmingly favors the cis product. Therefore, to access the trans isomer, a strategy of stereochemical inversion is required. The Mitsunobu reaction is the gold standard for this transformation, providing a reliable and high-yielding pathway to invert the stereocenter at the alcohol-bearing carbon.[6]

Mechanistic Insight: The Sₙ2 Pathway of the Mitsunobu Reaction

The Mitsunobu reaction converts an alcohol into a variety of functional groups, including esters, with complete inversion of stereochemistry. The mechanism proceeds via an Sₙ2 pathway:

-

Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DIAD), forming a phosphonium salt.

-

The alcohol (cis-3-phenylcyclobutanol) acts as a nucleophile, attacking the activated phosphorus atom.

-

A carboxylate anion (from a carboxylic acid like p-nitrobenzoic acid) then acts as the nucleophile, attacking the carbon atom bearing the oxygen in a classic Sₙ2 displacement. This backside attack forces an inversion of configuration.

-

The resulting product is the trans-ester, which can be easily hydrolyzed under basic conditions to yield the final trans-3-phenylcyclobutanol.

Diagram: Mitsunobu Inversion to trans-3-Phenylcyclobutanol

Caption: Sₙ2-mediated inversion of the cis-alcohol yields the trans-product.

Experimental Protocol: Synthesis of trans-3-Phenylcyclobutanol

-

Reactant Setup: To a solution of cis-3-phenylcyclobutanol (1.0 equiv), triphenylphosphine (1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, diisopropyl azodicarboxylate (DIAD, 1.5 equiv) is added dropwise.[6]

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC for the consumption of the starting alcohol.

-

Ester Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography to isolate the intermediate trans-p-nitrobenzoate ester.

-

Hydrolysis: The purified ester is dissolved in a mixture of THF, methanol, and water. Sodium hydroxide (NaOH, 3.0 equiv) is added, and the mixture is heated to reflux for 2-4 hours until the ester is fully hydrolyzed.

-

Final Purification: After cooling, the mixture is neutralized with dilute HCl and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford pure trans-3-phenylcyclobutanol.[7]

Alternative Synthetic Considerations

While the reduction/inversion strategy is the most direct, other classical methods are worth noting for their synthetic utility in broader contexts.

-

Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can form an oxetane ring.[8][9] For instance, the reaction of benzaldehyde with cyclobutene could theoretically lead to a phenyl-substituted oxabicyclo[2.2.0]hexane system, which could then be ring-opened to a cyclobutanol derivative. However, controlling the regio- and stereoselectivity of this reaction for this specific target is complex.[10][11]

-

Grignard Reaction: The addition of a phenylmagnesium bromide to 3-oxocyclobutanecarboxylate could be envisioned.[12][13] However, controlling the stereoselectivity of the Grignard addition while managing the reactivity of the ester group would present significant challenges.

Data Summary: Diastereoselectivity in Reduction

The choice of reducing agent has a predictable impact on the diastereomeric ratio of the resulting alcohol.

| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio (Approx.) | Reference |

| NaBH₄ | Methanol | 0 | >90:10 | [5] |

| LiAlH₄ | THF | 0 | ~95:5 | [5] |

| L-Selectride® | THF | -78 | >98:2 | [5] |

Conclusion

The stereoselective synthesis of cis- and trans-3-phenylcyclobutanol is a well-defined process rooted in fundamental principles of stereocontrol. The most efficient and reliable pathway involves a two-stage approach. First, the readily available 3-phenylcyclobutanone is reduced with high diastereoselectivity to the cis-isomer, leveraging the inherent steric and torsional biases of the cyclobutane ring. Second, the thermodynamically less stable trans-isomer is accessed through a complete stereochemical inversion of the cis-alcohol via the Mitsunobu reaction. This strategic combination of a diastereoselective reduction followed by a stereospecific inversion provides researchers with clean, predictable, and scalable access to both valuable isomers for applications in drug discovery and materials science.

References

- 1. Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. biblio.vub.ac.be [biblio.vub.ac.be]

- 6. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 7. CAS 150639-16-0: trans-3-Phenylcyclobutanol | CymitQuimica [cymitquimica.com]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 10. Paterno-Buechi Reaction [organic-chemistry.org]

- 11. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. homework.study.com [homework.study.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Phenylcyclobutanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylcyclobutanol, a substituted cyclobutanol, presents a unique structural motif of significant interest in the fields of organic synthesis and medicinal chemistry. The inherent ring strain of the cyclobutane core, combined with the electronic and steric influence of the phenyl and hydroxyl substituents, imparts distinct physical and chemical properties to this molecule.[1] This guide provides a comprehensive overview of this compound, detailing its physical and chemical characteristics, stereochemical considerations, synthetic methodologies, and key chemical transformations. Furthermore, it explores the burgeoning role of the cyclobutane scaffold in modern drug discovery, highlighting the potential of this compound and its derivatives as valuable building blocks for novel therapeutic agents. Cyclobutanes are increasingly utilized in medicinal chemistry to enhance properties such as metabolic stability and to serve as bioisosteres for other cyclic systems.[2][3]

Part 1: Core Physicochemical Properties

This compound is a polar organic compound characterized by a four-membered carbocyclic ring substituted with a phenyl group and a hydroxyl group. This structure gives rise to cis and trans diastereomers, each with a corresponding enantiomeric pair due to the presence of stereocenters. The physical and chemical properties are significantly influenced by the interplay of the strained cyclobutane ring, the aromatic phenyl group, and the hydrogen-bonding capability of the hydroxyl group.[1]

Physical Properties

While experimental data for this compound is not extensively documented in publicly available literature, the properties of the closely related precursor, 3-phenylcyclobutanone, provide valuable context. The conversion of the ketone to the secondary alcohol via reduction is a standard and predictable transformation.

| Property | 3-Phenylcyclobutanone (for reference) | This compound (Predicted) | Source |

| Molecular Formula | C₁₀H₁₀O | C₁₀H₁₂O | [4][5] |

| Molecular Weight | 146.19 g/mol | 148.20 g/mol | [4][5] |

| Boiling Point | 258 °C at 760 mmHg | Expected to be similar or slightly higher than the ketone | [4][6] |

| Density | 1.11 g/cm³ | Expected to be similar to the ketone | [4][6] |

| Solubility | Insoluble in water | Slightly soluble in water, soluble in common organic solvents | [1] |

The presence of the hydroxyl group in this compound allows for hydrogen bonding, which is expected to result in a higher boiling point and greater polarity compared to its ketone precursor.[1]

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton attached to the hydroxyl-bearing carbon, the methine proton at the phenyl-substituted carbon, and the methylene protons of the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutyl protons would be complex due to the rigid, puckered nature of the ring and would differ between the cis and trans isomers.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the ipso, ortho, meta, and para carbons of the phenyl ring. The carbons of the cyclobutane ring, including the two methine carbons and two methylene carbons, would also show distinct resonances.

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.[7][8][9] C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane ring will appear just below 3000 cm⁻¹.[7] Characteristic C=C stretching absorptions for the aromatic ring are expected in the 1450-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 148. Fragmentation patterns for alcohols often include the loss of a water molecule (M-18), leading to a peak at m/z = 130.[10] Cleavage of the C-C bond adjacent to the oxygen can also occur.[10] The fragmentation of the cyclobutane ring itself can lead to characteristic losses of ethene (C₂H₄) or other small neutral molecules.[11] The phenyl group would likely give rise to a prominent fragment at m/z = 77.[12]

Part 2: Synthesis and Reactivity

The synthesis and chemical transformations of this compound are central to its utility as a synthetic building block.

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound involves the reduction of its corresponding ketone, 3-phenylcyclobutanone.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 3-Phenylcyclobutanone with Sodium Borohydride

This protocol describes a general procedure for the reduction of a ketone to a secondary alcohol.

-

Dissolution: Dissolve 3-phenylcyclobutanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M hydrochloric acid until the solution is neutral to slightly acidic.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of cis- and trans-3-phenylcyclobutanol.

-

Isomer Separation: The diastereomers can be separated by column chromatography on silica gel using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes.[13][14]

Key Chemical Transformations

This compound undergoes typical reactions of secondary alcohols, with the reactivity influenced by the strained cyclobutane ring.

1. Oxidation to 3-Phenylcyclobutanone:

The hydroxyl group of this compound can be oxidized back to the corresponding ketone using various oxidizing agents. The Swern oxidation is a mild and efficient method for this transformation, avoiding the use of heavy metals.[15][16][17][18]

Workflow for Swern Oxidation:

Caption: Swern oxidation of this compound.

Experimental Protocol: Swern Oxidation of this compound

-

Activator Preparation: To a solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of this compound (1.0 eq) in DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

-

Base Addition: Add triethylamine (5.0 eq) dropwise and continue stirring for 30 minutes at -78 °C.

-

Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction with water.

-

Workup and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-phenylcyclobutanone.[16]

2. Acid-Catalyzed Dehydration:

Treatment of this compound with a strong acid catalyst, such as sulfuric acid or phosphoric acid, can lead to dehydration to form alkenes. The reaction proceeds via an E1 mechanism involving a carbocation intermediate.[19][20][21][22] Due to the potential for carbocation rearrangements, a mixture of products can be expected. The stability of the resulting alkene (e.g., conjugation with the phenyl ring) will influence the product distribution.[20]

Mechanism of Acid-Catalyzed Dehydration:

Caption: E1 mechanism for alcohol dehydration.

Part 3: Applications in Drug Development

The cyclobutane ring is an increasingly important scaffold in medicinal chemistry. Its rigid, three-dimensional structure can be used to orient pharmacophoric groups in a defined spatial arrangement, which can lead to improved binding affinity and selectivity for biological targets.[3] Furthermore, the replacement of more common ring systems, such as cyclopentane or cyclohexane, with a cyclobutane moiety can favorably alter a molecule's physicochemical properties, including lipophilicity and metabolic stability.[23]

While specific applications of this compound in marketed drugs are not widely reported, its structural motifs are present in various drug candidates and biologically active molecules.[3][21] Derivatives of this compound can be envisioned as key intermediates in the synthesis of compounds targeting a range of therapeutic areas, including but not limited to, central nervous system disorders, inflammation, and infectious diseases.[13][21][24][25] The ability to synthesize both cis and trans isomers stereoselectively allows for the exploration of diastereomeric effects on biological activity, a critical aspect of modern drug design.

Conclusion

This compound is a versatile molecule with a rich chemistry stemming from its unique combination of a strained cyclobutane ring, a phenyl group, and a reactive hydroxyl group. This guide has provided a detailed overview of its physical and chemical properties, along with practical protocols for its synthesis and key transformations. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of building blocks like this compound is set to increase. Further research into the stereoselective synthesis of its isomers and the exploration of their biological activities will undoubtedly unlock new opportunities in the development of next-generation therapeutics.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(3-(Tert-butyl)phenyl)cyclobutanol | C14H20O | CID 131385317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. mdpi.com [mdpi.com]

- 14. US4301129A - Synthesis of NaBH3 CN and related compounds - Google Patents [patents.google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 17. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 18. Swern Oxidation [organic-chemistry.org]

- 19. youtube.com [youtube.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. study.com [study.com]

- 22. quora.com [quora.com]

- 23. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 3-Phenylcyclopentan-1-ol | C11H14O | CID 275620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stereochemistry and Isomerism of 3-Phenylcyclobutanol

Abstract

Cyclobutane derivatives are significant structural motifs in medicinal chemistry due to their ability to provide rigid scaffolds for the precise spatial arrangement of functional groups. This guide provides a comprehensive technical overview of the stereochemistry and isomerism of 3-phenylcyclobutanol, a key intermediate and building block in the synthesis of various pharmaceutical compounds. We will delve into the structural nuances of its stereoisomers, including diastereomers and enantiomers, and discuss the analytical techniques crucial for their separation and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stereochemical complexities inherent in substituted cyclobutane systems.

Introduction: The Significance of Stereoisomerism in Drug Development

The three-dimensional structure of a molecule is paramount in determining its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and characterize individual stereoisomers is a critical aspect of modern drug discovery and development. The cyclobutane ring, a four-membered carbocycle, presents a unique conformational landscape that influences the spatial orientation of its substituents.[1][2] this compound, with two stereogenic centers, serves as an excellent model for understanding the principles of stereoisomerism in this important class of compounds.

The Stereoisomers of this compound

This compound possesses two stereocenters at the C1 and C3 positions of the cyclobutane ring, where the hydroxyl and phenyl groups are attached, respectively. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, categorized as cis and trans based on the relative orientation of the phenyl and hydroxyl substituents.

-

Cis Isomers: The phenyl and hydroxyl groups are on the same side of the cyclobutane ring. This diastereomer exists as a pair of enantiomers: (1R,3S)-3-phenylcyclobutanol and (1S,3R)-3-phenylcyclobutanol.

-

Trans Isomers: The phenyl and hydroxyl groups are on opposite sides of the ring. This diastereomer also exists as a pair of enantiomers: (1R,3R)-3-phenylcyclobutanol and (1S,3S)-3-phenylcyclobutanol.[3]

Conformational Analysis of the Cyclobutane Ring

Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would result from eclipsed hydrogens in a planar structure.[2][4][5] This puckering leads to two distinct substituent positions: axial and equatorial. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions.[2][6][7]

In 1,3-disubstituted cyclobutanes like this compound, the trans isomer is typically more stable than the cis isomer because it can adopt a conformation where both bulky substituents occupy pseudo-equatorial positions, minimizing steric strain. In the cis isomer, one substituent must occupy a pseudo-axial position, leading to greater steric hindrance.

Caption: Stereoisomers of this compound.

Synthesis and Separation of Stereoisomers

The synthesis of this compound often yields a mixture of cis and trans diastereomers. The stereochemical outcome of the synthesis is highly dependent on the reaction conditions and the starting materials. For instance, the reduction of 3-phenylcyclobutanone can lead to different ratios of cis and trans isomers depending on the reducing agent and reaction temperature.[8]

Diastereoselective Synthesis

Achieving diastereoselectivity in the synthesis of 1,3-disubstituted cyclobutanes is a significant challenge. However, specific synthetic strategies can favor the formation of one diastereomer over the other. For example, a photoredox-catalyzed radical strain-release/[1][1]-rearrangement cascade has been reported for the efficient synthesis of polysubstituted cyclobutanes with high diastereoselectivity.[9] Another approach involves the stereospecific functionalization of bicyclo[1.1.1]pentan-2-ol intermediates to produce cis-1,3-difunctionalized cyclobutanes.[10]

Separation of Diastereomers

The separation of cis and trans diastereomers is typically achieved using standard chromatographic techniques such as column chromatography on silica gel. The difference in the physical properties of the diastereomers, such as polarity, allows for their separation.

Chiral Separation of Enantiomers

Once the diastereomers are separated, the resolution of the enantiomeric pairs is the next critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers of small molecules.[11][12][13] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven to be highly successful for this purpose.[11]

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Column Selection: A polysaccharide-based chiral column, such as one with an amylose tris(3,5-dimethylphenylcarbamate) stationary phase, is recommended.

-

Mobile Phase Preparation: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio is optimized to achieve the best separation (e.g., 90:10 hexane:isopropanol).

-

Sample Preparation: Dissolve the racemic mixture of either the cis or trans isomer in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Analysis:

-

Set the flow rate to 1.0 mL/min.

-

Set the column temperature to 25 °C.

-

Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution of the enantiomers.

-

-

Data Analysis: The two enantiomers will elute at different retention times, allowing for their quantification and collection.

Caption: Workflow for Chiral Separation by HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between isomers.[14] The different spatial arrangements of the substituents in the cis and trans isomers of this compound lead to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.[15][16]

¹H NMR Spectroscopy

The relative stereochemistry of the phenyl and hydroxyl groups significantly influences the chemical environment of the cyclobutane ring protons.

-

Chemical Shifts: In the trans isomer, the proton at C1 (bearing the hydroxyl group) and the proton at C3 (bearing the phenyl group) are expected to have different chemical shifts compared to the cis isomer due to anisotropic effects from the phenyl ring and hydrogen bonding.

-

Coupling Constants: The vicinal coupling constants (³J) between the protons on the cyclobutane ring can provide valuable information about their dihedral angles and thus the ring's conformation and the relative stereochemistry of the substituents.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclobutane ring are also sensitive to the stereochemistry. The steric compression experienced by the carbon atoms in the cis isomer can cause their signals to appear at a different chemical shift compared to the less strained trans isomer.

Distinguishing Enantiomers by NMR

While enantiomers have identical NMR spectra in an achiral solvent, they can be distinguished using chiral auxiliary agents.

-

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

-

Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form stable diastereomers, which will exhibit distinct NMR spectra.

Table 1: Expected Spectroscopic Differences between this compound Isomers

| Spectroscopic Technique | Parameter | Expected Difference between Diastereomers (cis vs. trans) | Method for Distinguishing Enantiomers |

| ¹H NMR | Chemical Shifts (δ) | Different δ for ring protons due to different magnetic environments. | Use of Chiral Solvating or Derivatizing Agents. |

| Coupling Constants (J) | Different J values reflecting different dihedral angles. | Not applicable in achiral media. | |

| ¹³C NMR | Chemical Shifts (δ) | Different δ for ring carbons due to steric effects. | Use of Chiral Solvating or Derivatizing Agents. |

| Chiral HPLC | Retention Time (t_R) | May have different t_R on an achiral column. | Baseline separation on a chiral column. |

Conclusion

A thorough understanding of the stereochemistry of this compound is essential for its application in the synthesis of complex, biologically active molecules. The existence of four stereoisomers necessitates the use of advanced synthetic and analytical techniques to control and verify the stereochemical outcome of chemical transformations. Diastereoselective synthesis, chromatographic separation of diastereomers, and chiral resolution of enantiomers are critical steps in obtaining stereochemically pure compounds. Spectroscopic methods, particularly NMR, are vital for the structural elucidation and conformational analysis of these isomers. The principles and methodologies outlined in this guide provide a solid foundation for researchers working with this compound and other substituted cyclobutane systems in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 150639-16-0: trans-3-Phenylcyclobutanol | CymitQuimica [cymitquimica.com]

- 4. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 8. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 16. benchchem.com [benchchem.com]

Spectroscopic Fingerprinting of 3-Phenylcyclobutanol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-phenylcyclobutanol, a significant carbocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this molecule. By elucidating the correlation between molecular structure and spectral output, this guide serves as a practical reference for the unambiguous identification and characterization of this compound and its derivatives. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous compounds, ensuring a robust and scientifically rigorous resource.

Introduction: The Structural Significance of this compound

This compound is a fascinating molecule that combines the rigidity of a cyclobutane ring with the electronic and steric influences of a phenyl group and a hydroxyl moiety. The puckered nature of the cyclobutane ring introduces conformational complexities that directly impact its spectroscopic signature. A thorough understanding of its NMR, IR, and MS data is paramount for confirming its synthesis, assessing its purity, and understanding its reactivity in various chemical transformations. This guide will systematically dissect the expected spectral features of this compound, providing both theoretical grounding and practical, field-proven insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity, stereochemistry, and conformational dynamics of the molecule.

Proton (¹H) NMR Spectroscopy: Deciphering the Spin System

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the carbinol proton (CH-OH), the benzylic proton (CH-Ph), and the methylene protons of the cyclobutane ring. The puckered conformation of the cyclobutane ring leads to non-equivalent axial and equatorial protons, resulting in complex splitting patterns.

Predicted ¹H NMR Spectral Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic (C₆H₅) | 7.20 - 7.40 | m | - |

| Carbinol (CH-OH) | ~4.5 | m | - |

| Benzylic (CH-Ph) | ~3.5 | m | - |

| Methylene (CH₂) | 2.0 - 2.8 | m | - |

| Hydroxyl (OH) | Variable (broad s) | s (br) | - |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound due to its excellent dissolving power and minimal interference in the spectrum.[1] The concentration of the sample is also a key parameter; typically, 5-20 mg of the sample in 0.6-0.7 mL of solvent provides a good signal-to-noise ratio without causing significant line broadening.[2]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.[2]

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).

Carbon-¹³ (¹³C) NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum of this compound provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment. The presence of the phenyl group and the hydroxyl group significantly influences the chemical shifts of the cyclobutane ring carbons.

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-ipso) | ~145 |

| Aromatic (C-ortho, C-meta) | 126 - 129 |

| Aromatic (C-para) | ~127 |

| Carbinol (CH-OH) | ~70 |

| Benzylic (CH-Ph) | ~45 |

| Methylene (CH₂) | ~35 |

Trustworthiness of the Protocol: To ensure the reliability of the acquired data, it is crucial to use a high-purity deuterated solvent and a clean NMR tube to avoid extraneous signals.[3] The instrument should be properly shimmed to achieve high resolution and symmetrical peak shapes.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.7 mL of CDCl₃.[2]

-

Instrumentation and Acquisition: Use a standard carbon pulse program with proton decoupling to simplify the spectrum to single lines for each carbon. A longer acquisition time and a greater number of scans are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In this compound, the characteristic absorptions of the hydroxyl and phenyl groups are the most prominent features.

Predicted Key IR Absorptions for this compound:

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3600 - 3200 | Strong, Broad |

| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=C (aromatic) | Stretching | 1600, 1450 | Medium to Weak |

| C-O (alcohol) | Stretching | 1200 - 1000 | Strong |

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for both liquid and solid samples in FTIR spectroscopy as it requires minimal sample preparation.[4][5] A small amount of the sample is placed directly on the ATR crystal, and the IR beam interacts with the sample at the surface.[6]

Experimental Protocol for ATR-FTIR Spectroscopy:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

-

Sample Application: Place a small amount of this compound (a single drop if liquid, or a small amount of solid pressed onto the crystal) onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that uses high-energy electrons to ionize the sample, often leading to extensive fragmentation that can be used for structural elucidation.[7][8]

Predicted Key Fragments in the EI Mass Spectrum of this compound:

| m/z | Proposed Fragment |

| 148 | [M]⁺ (Molecular Ion) |

| 130 | [M - H₂O]⁺ |

| 105 | [C₆H₅CO]⁺ or [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Authoritative Grounding: The fragmentation of cyclic alcohols often involves the loss of water ([M-18]).[9][10] The presence of the phenyl group leads to characteristic fragments such as the tropylium ion (m/z 91) and the phenyl cation (m/z 77).

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Integrated Spectroscopic Analysis Workflow

A cohesive analysis of all three spectroscopic techniques is essential for the definitive characterization of this compound. The following workflow illustrates the logical progression of this integrated approach.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, provides a detailed and unambiguous structural characterization. This guide has outlined the theoretical principles, predicted spectral data, and practical experimental protocols necessary for researchers and scientists to confidently identify and analyze this important molecule. The causality behind experimental choices and the emphasis on self-validating protocols underscore the importance of scientific integrity in spectroscopic analysis. By following the integrated workflow presented, professionals in drug development and related fields can ensure the accurate characterization of this compound, a critical step in the advancement of their research.

References

- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. ou.edu [ou.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mt.com [mt.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

The Cyclobutane Scaffold: A Rising Star in Medicinal Chemistry for Optimizing Drug-Like Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning to underutilized molecular scaffolds that offer unique three-dimensional (3D) geometries and improved physicochemical properties. Among these, the cyclobutane ring has emerged as a powerful and versatile tool in drug design.[1][2] For many years, this strained four-membered carbocycle was often overlooked due to perceived synthetic challenges and concerns about its stability.[2] However, recent advancements in synthetic methodologies and a deeper understanding of its conformational behavior have unlocked its potential.[3] This guide provides a comprehensive overview of the strategic applications of cyclobutane scaffolds in medicinal chemistry, from their role as bioisosteric replacements to their use in achieving conformational rigidity, ultimately leading to superior drug candidates.

The Unique Physicochemical Landscape of the Cyclobutane Ring

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of 26.3 kcal/mol.[3] This inherent strain, a consequence of deviating from the ideal tetrahedral bond angle of 109.5°, gives rise to a unique set of properties that can be leveraged in drug design.

Puckered Conformation and Conformational Rigidity

Unlike planar aromatic rings, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation to alleviate torsional strain.[4][5][6] This puckered geometry, with a dihedral angle of approximately 25-30°, introduces a distinct three-dimensionality into molecules.[6] This conformational rigidity can be highly advantageous in drug design by:

-

Pre-organizing Ligands for Binding: By locking a molecule into a specific, bioactive conformation, the entropic penalty upon binding to a target protein is reduced, which can lead to enhanced binding affinity.[3]

-

Improving Selectivity: The well-defined spatial arrangement of substituents on a cyclobutane ring can facilitate more precise interactions with a target's binding site, leading to improved selectivity over off-targets.

The interconversion between equivalent puckered conformations occurs rapidly at room temperature, with a low energy barrier.[5][7] However, substitution on the ring can favor one conformation over another, providing a handle for fine-tuning the spatial orientation of pharmacophoric groups.

Diagram 1: Conformational Puckering of Cyclobutane

Caption: Puckering of the cyclobutane ring to relieve torsional strain.

Cyclobutane as a Bioisosteric Replacement

Bioisosteric replacement is a cornerstone of medicinal chemistry, enabling the optimization of a lead compound's properties while maintaining its biological activity. The cyclobutane scaffold has proven to be a valuable bioisostere for several common moieties in drug molecules.

A Saturated Alternative to Aromatic Rings

The replacement of planar, sp2-rich aromatic rings with saturated, sp3-rich scaffolds is a current trend in drug discovery aimed at improving physicochemical properties.[8] Cyclobutane has emerged as an excellent bioisostere for phenyl rings for several reasons:

-

Increased Fsp3 Character: A higher fraction of sp3-hybridized carbons (Fsp3) is often correlated with improved solubility, metabolic stability, and clinical success rates.[8]

-

Improved Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Saturated scaffolds like cyclobutane are generally less prone to such metabolism, leading to a longer half-life and reduced potential for the formation of reactive metabolites.[8]

-

Enhanced Solubility: The introduction of a 3D, non-planar scaffold can disrupt crystal packing and reduce intermolecular π-π stacking interactions, often leading to improved aqueous solubility.[3]

-

Novel Intellectual Property: Replacing a common aromatic ring with a less conventional scaffold can open up new intellectual property space.

Table 1: Comparison of Physicochemical Properties: Phenyl vs. Cyclobutyl Bioisosteres

| Property | Phenyl-Containing Compound | Cyclobutyl-Containing Analog | Rationale for Improvement |

| Fsp3 | Low | High | Increased saturation.[8] |

| Aqueous Solubility | Generally Lower | Often Higher | Reduced planarity and π-π stacking.[3] |

| Metabolic Stability | Susceptible to oxidation | Generally more stable | Lack of electron-rich aromatic system.[8] |

| Lipophilicity (cLogP) | Varies | Often lower | Depends on substituents. |

A Constrained Replacement for Alkenes and Larger Rings

The cyclobutane ring can also serve as a bioisostere for other structural motifs:

-

Alkenes: Replacing a flexible alkene with a 1,2-disubstituted cyclobutane can prevent cis/trans isomerization and lock the substituents into a defined spatial relationship.[9][10]

-

Larger Cyclic Systems: In some cases, a cyclobutane ring can replace larger, more flexible rings like cyclopentane or cyclohexane to reduce the number of accessible conformations and improve binding affinity.[9][10]

Case Studies: Approved Drugs and Clinical Candidates

The successful application of cyclobutane scaffolds is evident in several marketed drugs and promising clinical candidates.

-

Carboplatin: This platinum-based anticancer agent utilizes a cyclobutane-1,1-dicarboxylate ligand. By replacing the two chloride ligands of cisplatin with this bidentate ligand, carboplatin exhibits a different toxicity profile, with significantly reduced nephrotoxicity.[3]

-

Boceprevir: An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, boceprevir contains a cyclobutylmethyl group in its P1 region. This cyclobutane-containing analog was found to be 3- and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogues, respectively, highlighting the optimal fit of the cyclobutane scaffold in the enzyme's active site.

-

Ivosidenib: An inhibitor of isocitrate dehydrogenase 1 (IDH1) for the treatment of certain cancers, ivosidenib incorporates a difluorocyclobutyl moiety. This group was introduced to improve metabolic stability by replacing a metabolically vulnerable cyclohexane ring, which was a key optimization step in its development.

Diagram 2: Role of Cyclobutane in Drug Scaffolds

Caption: Interplay of cyclobutane properties and medicinal chemistry outcomes.

Experimental Protocols: Assessing the Impact of Cyclobutane Incorporation

When considering the replacement of a molecular scaffold with a cyclobutane ring, a series of in vitro assays are essential to validate the intended improvements.

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To compare the metabolic stability of a parent compound (e.g., containing a phenyl ring) with its cyclobutane-containing analog.

Methodology:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of the test compounds (parent and cyclobutane analog) in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL).

-

-

Initiation of Reaction:

-

Pre-warm the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

-

Data Analysis:

-

Quantify the peak area ratio of the test compound to the internal standard at each time point.

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration).

-

Expected Outcome: A successful cyclobutane bioisostere will exhibit a longer t½ and lower CLint compared to the parent compound, indicating improved metabolic stability.

Future Perspectives

The utility of the cyclobutane scaffold in medicinal chemistry is far from exhausted. As synthetic methods for accessing diverse and functionalized cyclobutanes become more routine, we can expect to see their increased incorporation into drug discovery pipelines.[3] The exploration of fluorinated cyclobutanes, for instance, offers a way to modulate lipophilicity and metabolic stability further.[1] Moreover, the use of cyclobutane as a central scaffold for fragment-based drug discovery is a promising area for generating novel chemical matter with high 3D character.[2]

Conclusion

The cyclobutane ring has transitioned from a chemical curiosity to a validated and valuable scaffold in modern medicinal chemistry. Its unique conformational properties and ability to serve as an effective bioisostere for problematic moieties like aromatic rings provide a powerful strategy for enhancing drug-like properties. By improving metabolic stability, solubility, and conformational rigidity, the incorporation of cyclobutane scaffolds can significantly increase the probability of success in developing safe and effective medicines. For drug development professionals, a thorough understanding of the principles and applications outlined in this guide is crucial for leveraging the full potential of this rising star in molecular design.

References

- 1. researchgate.net [researchgate.net]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Conformational analysis | PDF [slideshare.net]

- 8. benchchem.com [benchchem.com]

- 9. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

A Senior Application Scientist's Guide to the Structural Characterization of 3-Phenylcyclobutanol Derivatives

Foreword: The Structural Significance of the Phenylcyclobutanol Scaffold

The 3-phenylcyclobutanol moiety is a fascinating structural motif, bridging the rigidity of a strained four-membered ring with the electronic and steric properties of a phenyl group. These derivatives are of increasing interest in medicinal chemistry and materials science, where the precise three-dimensional arrangement of substituents dictates biological activity and physical properties. Unlike more common five- and six-membered rings, the cyclobutane core exists in a puckered, non-planar conformation, creating distinct axial and equatorial environments that profoundly influence its spectroscopic signature.[1][2]

This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of techniques to provide a logical framework for structural elucidation, emphasizing the causality behind experimental choices and the synergy between different analytical methods. We will explore how to confidently assign stereochemistry and conformation, transforming raw data into a definitive structural model.

The Integrated Approach to Structural Elucidation

Confirming the structure of a this compound derivative is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle. Mass spectrometry confirms the molecular weight and elemental formula, Infrared (IR) spectroscopy identifies key functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the covalent framework and relative stereochemistry, and X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure.

The following workflow illustrates the logical progression from a newly synthesized compound to a fully characterized molecule.

Caption: Figure 1: An integrated workflow for the structural characterization of novel this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR is the most powerful technique for elucidating the detailed covalent structure and relative stereochemistry of this compound derivatives in solution. The puckered nature of the cyclobutane ring means that cis and trans isomers will exhibit distinct chemical shifts and coupling constants.[3][4]

Expertise & Causality: Interpreting the Spectra

-

¹H NMR - The Power of Coupling Constants: The key to distinguishing diastereomers lies in the vicinal coupling constants (³J) between protons on the cyclobutane ring. Due to the ring's puckering, these values are highly dependent on the dihedral angle between the coupled protons. While it's tempting to assume J_trans > J_cis, this is not always the case in strained four-membered rings.[5] A comprehensive analysis using 2D NMR techniques like COSY is essential to assign all couplings confidently. The protons on the carbon bearing the hydroxyl group (C1-H) and the phenyl group (C3-H) are of primary diagnostic importance.

-

¹³C NMR - The Influence of Steric Effects: The chemical shifts of the cyclobutane ring carbons provide clues to the stereochemistry. In cis isomers, where the phenyl and hydroxyl groups are on the same face of the ring, steric compression (a gamma-gauche effect) can cause the ring carbons to be shielded (shifted to a lower ppm value) compared to the corresponding carbons in the less-strained trans isomer.[6]

-

Conformational Dynamics: The cyclobutane ring is not static but undergoes rapid ring-flipping at room temperature.[1] This dynamic equilibrium averages the chemical shifts. For most derivatives, one puckered conformation will be significantly more stable, typically the one that places the bulky phenyl group in a pseudo-equatorial position to minimize steric strain.[1]

Data Presentation: Typical NMR Data

The following table summarizes expected chemical shift ranges for this compound. Actual values will vary with substitution and solvent.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| C1-H (bearing -OH) | ~4.0 - 4.5 | ~65 - 75 | Shift is sensitive to solvent and H-bonding. |

| C2/C4-H ₂ | ~2.0 - 3.0 | ~30 - 40 | Complex multiplets due to geminal and vicinal coupling. |

| C3-H (bearing -Ph) | ~3.2 - 3.8 | ~40 - 50 | Benzylic proton, often a multiplet. |

| Phenyl H | ~7.1 - 7.4 | ~125 - 145 | Aromatic region. C-ipso is often quaternary and appears around 140-145 ppm. |

| OH | Variable (1.5 - 5.0) | N/A | Broad singlet, position is concentration and solvent dependent. Disappears on D₂O exchange. |

Experimental Protocol: NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.[6] Lock and shim the instrument to the solvent signal.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum with a spectral width of ~12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Perform a D₂O exchange experiment by adding a drop of D₂O, shaking, and re-acquiring the spectrum to identify the -OH proton signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~220 ppm.

-

A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[3]

-

-

2D NMR Acquisition (Recommended):

-

COSY: To establish ¹H-¹H coupling networks and confirm proton assignments.

-

HSQC/HMQC: To correlate protons directly with their attached carbons.

-

HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

NOESY: To determine the spatial proximity of protons, providing definitive evidence for cis stereochemistry if a cross-peak is observed between the C1-H and C3-H protons.[6]

-

Mass Spectrometry (MS): Confirming Identity and Probing Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the target molecule. Under Electron Ionization (EI), the molecule fragments in a predictable manner, offering corroborating structural evidence.[7]

Expertise & Causality: Predicting Fragmentation

The strained cyclobutane ring and the presence of the hydroxyl and phenyl groups dictate the fragmentation pathways.[8][9] The molecular ion (M⁺) may be weak due to the ring strain, which promotes fragmentation.[8]

Key fragmentation pathways include:

-

Loss of Water ([M-18]⁺): A common fragmentation for alcohols.

-

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom is a favorable process for alcohols.

-

Ring Opening/Cleavage: The strained ring can open to form a more stable linear radical cation, which then undergoes further fragmentation, often leading to the loss of ethene (C₂H₄) or related fragments.[10][11]

-

Benzylic Cleavage: Fragmentation involving the phenyl group can lead to stable benzylic cations.

Caption: Figure 2: Predicted major fragmentation pathways for this compound under electron ionization.

Experimental Protocol: MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a suitable method, such as direct infusion or Gas Chromatography (GC-MS). GC-MS is often preferred as it also confirms the purity of the sample.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[10]

-

Analysis: For high-resolution mass spectrometry (HRMS), use an analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula.

-

Data Interpretation:

-

Identify the molecular ion peak (M⁺).

-

Compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the expected structure.[12]

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and straightforward method to confirm the presence of the key functional groups: the hydroxyl (-OH), the aromatic phenyl ring, and the aliphatic cyclobutane ring.

Data Presentation: Key IR Absorptions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Hydroxyl (-OH) | O-H stretch | 3600 - 3200 | Strong, broad |

| Aromatic C-H | C-H stretch (sp²) | 3100 - 3000 | Medium to weak, sharp |

| Aliphatic C-H | C-H stretch (sp³) | 3000 - 2850 | Strong, sharp |

| Aromatic C=C | C=C stretch | ~1600, ~1450 | Medium to weak, sharp |

| Alcohol C-O | C-O stretch | 1260 - 1050 | Strong |

Source: Adapted from principles described in organic chemistry spectroscopy resources.[13][14]

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation:

-

For Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.

-

For Oils/Liquids: Place a drop of the neat liquid between two salt (NaCl or KBr) plates.

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

X-Ray Crystallography: The Definitive Structure

When an unambiguous 3D structure is required, or when NMR data is insufficient to confidently assign stereochemistry, single-crystal X-ray crystallography is the gold standard.[15] It provides precise bond lengths, bond angles, and the absolute and relative configuration of all stereocenters.

Expertise & Causality: The Crystallization Challenge

The primary challenge in X-ray crystallography is growing a single, high-quality crystal suitable for diffraction.[15] This can be a rate-limiting step and often requires screening numerous conditions. The presence of the polar hydroxyl group and the nonpolar phenyl group in this compound derivatives can sometimes make crystallization challenging, but it also provides opportunities for hydrogen bonding, which can facilitate the formation of an ordered crystal lattice.

Caption: Figure 3: The major steps involved in determining a molecular structure via single-crystal X-ray diffraction.

Experimental Protocol: Crystallography Workflow

-

Crystallization: Attempt to grow single crystals from the purified compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. Screen a variety of solvents and solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).

-

Data Collection: Select a suitable crystal and mount it on a goniometer head. Place the crystal in a modern X-ray diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map and molecular model. Refine the atomic positions and thermal parameters against the experimental data until the model converges and validation statistics are satisfactory. The final output is a detailed 3D model of the molecule in the crystal lattice.[15]

Conclusion: A Synergistic Approach to Certainty

The structural characterization of this compound derivatives requires a multi-faceted, synergistic approach. While rapid techniques like IR and MS provide initial confirmation of identity, it is the detailed analysis of NMR data, interpreted through the lens of the cyclobutane ring's conformational behavior, that reveals the molecule's intricate stereochemistry. For ultimate certainty, particularly in regulatory or patent filings, the unambiguous 3D structure from X-ray crystallography is paramount. By logically integrating these powerful analytical techniques, researchers can achieve a complete and confident understanding of these valuable chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.co.za [journals.co.za]

- 6. benchchem.com [benchchem.com]

- 7. Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]

- 9. collaborate.umb.edu [collaborate.umb.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. 3-Phenylpropanol [webbook.nist.gov]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

reactivity patterns of the hydroxyl group in 3-phenylcyclobutanol

An In-Depth Technical Guide to the Reactivity Patterns of the Hydroxyl Group in 3-Phenylcyclobutanol

Abstract

The this compound scaffold represents a unique convergence of structural motifs: a reactive secondary alcohol, a strained four-membered carbocycle, and an influential aromatic substituent. This combination gives rise to a rich and nuanced reactivity profile that is of significant interest in synthetic chemistry and drug discovery. The inherent ring strain of the cyclobutane core profoundly impacts the thermodynamics and kinetics of reactions at the hydroxyl-bearing carbon, often favoring pathways that release this strain.[1][2][3] Concurrently, the electronic properties of the phenyl group modulate the stability of potential intermediates, such as carbocations or radicals. This guide provides a comprehensive exploration of the hydroxyl group's reactivity in this compound, delving into the mechanistic underpinnings of its oxidation, substitution, elimination, esterification, and ring-opening reactions. By synthesizing established principles with field-proven insights, this document serves as a technical resource for chemists seeking to strategically manipulate this versatile building block.

Introduction: Structural and Electronic Landscape

The reactivity of this compound is not governed by the hydroxyl group in isolation. Instead, it is a product of the interplay between three key features:

-

The Hydroxyl Group: As a secondary alcohol, the hydroxyl group can act as a nucleophile, a proton donor, or, upon protonation, a good leaving group (H₂O).[4] Its direct attachment to the cyclobutane ring means that any change in hybridization at this carbon (e.g., from sp³ to sp²) will have significant stereoelectronic consequences.

-